Ethyl2-formylquinoline-4-carboxylate
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Overview
Description
Ethyl2-formylquinoline-4-carboxylate is a quinoline derivative, a class of compounds known for their diverse applications in medicinal and synthetic organic chemistry Quinoline itself is a heterocyclic aromatic organic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl2-formylquinoline-4-carboxylate typically involves the functionalization of the quinoline scaffold. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes and ketones under acidic or basic conditions . Another approach is the Pfitzinger reaction, which uses isatin and an aldehyde in the presence of a base .
Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to achieve these goals . For example, the use of Bronsted acids like hydrochloric acid as catalysts under microwave irradiation has been shown to be effective .
Chemical Reactions Analysis
Types of Reactions: Ethyl2-formylquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products:
Oxidation: Quinoline-4,2-dicarboxylic acid.
Reduction: Ethyl2-hydroxyquinoline-4-carboxylate.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl2-formylquinoline-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl2-formylquinoline-4-carboxylate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Ethyl2-formylquinoline-4-carboxylate can be compared with other quinoline derivatives such as:
Quinoline-4-carboxylic acid:
2-Phenylquinoline-4-carboxylic acid: Contains a phenyl group instead of a formyl group, which alters its chemical properties and biological activity.
Uniqueness: The presence of both formyl and carboxylate groups in this compound makes it a versatile compound with unique reactivity and a wide range of applications in various fields.
Properties
Molecular Formula |
C13H11NO3 |
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Molecular Weight |
229.23 g/mol |
IUPAC Name |
ethyl 2-formylquinoline-4-carboxylate |
InChI |
InChI=1S/C13H11NO3/c1-2-17-13(16)11-7-9(8-15)14-12-6-4-3-5-10(11)12/h3-8H,2H2,1H3 |
InChI Key |
JLBBVRSRKUJKRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)C=O |
Origin of Product |
United States |
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